

Commercial Sourcing and Technical Guide for Ald-Ph-PEG4-NH-Boc Linker

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Compound of Interest

Compound Name: Ald-Ph-PEG4-NH-Boc

Cat. No.: B605298

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, key technical data, and experimental protocols for the **Ald-Ph-PEG4-NH-Boc** linker. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

The **Ald-Ph-PEG4-NH-Boc** linker is available from several commercial suppliers. The following table summarizes the key information from prominent vendors:

Supplier	Product Name/Synonym	Catalog Number	Website
MedChemExpress	Ald-Ph-PEG4-NH-Boc	HY-130527	--INVALID-LINK--
BOC Sciences	CHO-Ph-CONH-PEG4-NHBoc	BPG-1485	--INVALID-LINK--

Technical Data

The following table summarizes the key quantitative data for the **Ald-Ph-PEG4-NH-Boc** linker, primarily sourced from BOC Sciences. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate and lot-specific data.

Property	Value	Source
Molecular Formula	C23H36N2O8	BOC Sciences[1]
Molecular Weight	468.55 g/mol	BOC Sciences[1]
Purity	≥95%	BOC Sciences[2]
Appearance	Light Yellow or White Solid	BOC Sciences[2]
Storage Conditions	Store at 2-8°C	BOC Sciences[2]
IUPAC Name	tert-butyl N-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate	BOC Sciences
Canonical SMILES	<chem>O=C(OC(C)(C)C)NCCOCCOCCOCCOCCNC(C1=CC=C(C(=O)C=C1)=O</chem>	BOC Sciences
InChI	InChI=1S/C23H36N2O8/c1-23(2,3)33-22(28)25-9-11-30-13-15-32-17-16-31-14-12-29-10-8-24-21(27)20-6-4-19(18-26)5-7-20/h4-7,18H,8-17H2,1-3H3,(H,24,27)(H,25,28)	BOC Sciences

Experimental Protocols

The **Ald-Ph-PEG4-NH-Boc** linker possesses two key functional groups that allow for sequential or orthogonal bioconjugation strategies: an aldehyde group for reaction with amine-containing molecules via reductive amination, and a Boc-protected amine which can be deprotected to reveal a primary amine for subsequent conjugation.

Reductive Amination of a Biomolecule (e.g., Protein)

This protocol describes the conjugation of the aldehyde group of the linker to a primary amine on a biomolecule, such as the lysine residues of an antibody.

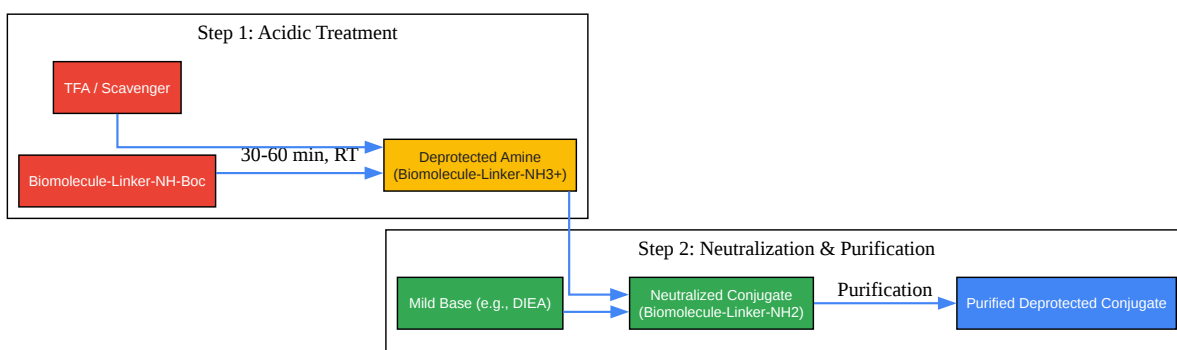
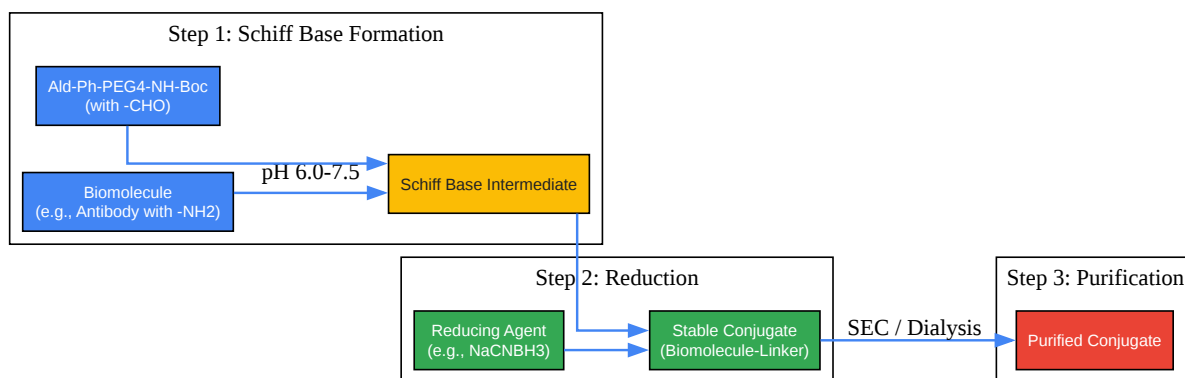
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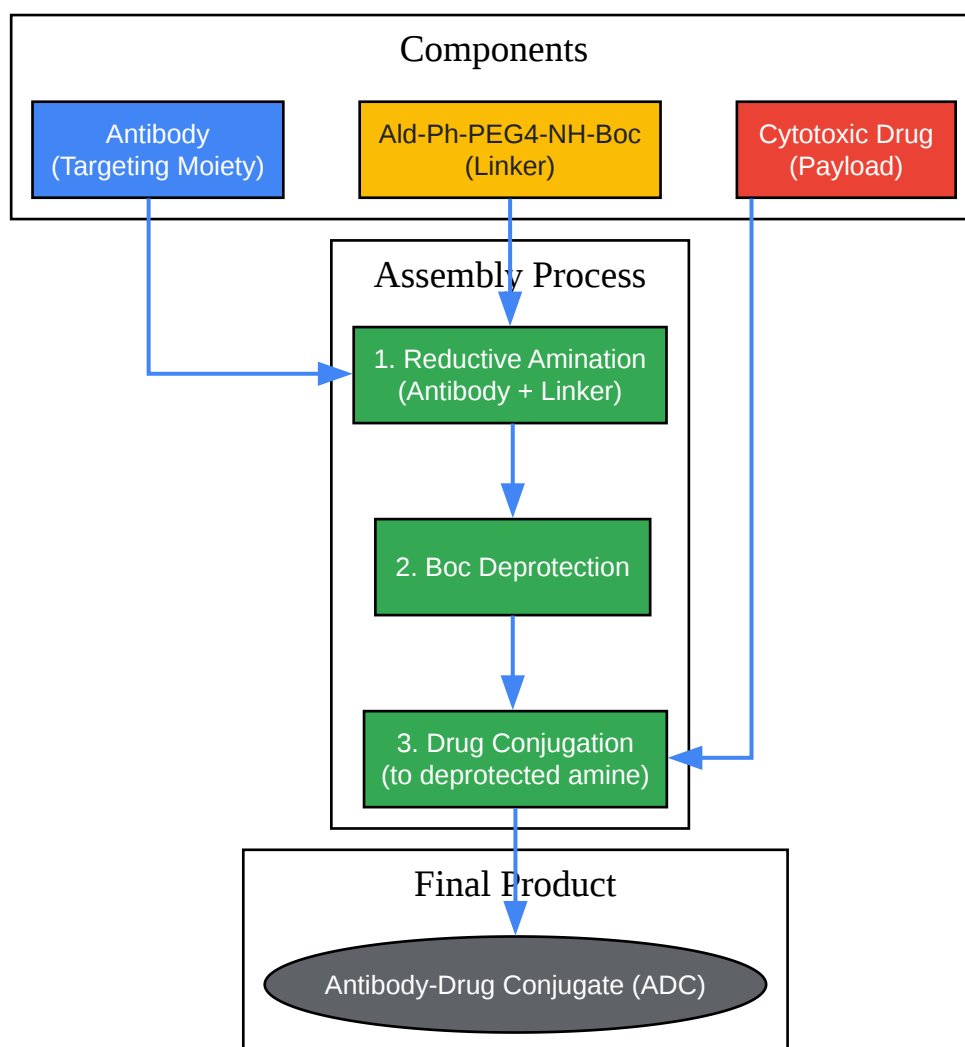
- Biomolecule (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)
- **Ald-Ph-PEG4-NH-Boc** linker
- Anhydrous DMSO or DMF to dissolve the linker
- Sodium cyanoborohydride (NaCNBH_3) or a safer alternative like 2-picoline borane complex
- Quenching solution (e.g., Tris buffer or hydroxylamine)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Dissolve the Linker: Prepare a stock solution of the **Ald-Ph-PEG4-NH-Boc** linker in anhydrous DMSO or DMF at a concentration of 10-50 mM.
- Prepare the Biomolecule: Ensure the biomolecule is in a buffer that is free of primary amines (e.g., Tris). The pH should be slightly acidic to neutral (pH 6.0-7.5) to facilitate imine formation.
- Conjugation Reaction:
 - Add the desired molar excess of the dissolved linker to the biomolecule solution. A typical starting point is a 10-20 fold molar excess of the linker over the biomolecule.
 - Gently mix the solution and allow it to incubate for 30-60 minutes at room temperature to form the Schiff base intermediate.
- Reduction:
 - Prepare a fresh stock solution of the reducing agent (e.g., NaCNBH_3) in a suitable buffer.
 - Add the reducing agent to the reaction mixture. A typical final concentration is 20-50 mM.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

- **Quenching:** Quench the reaction by adding a solution of Tris buffer or hydroxylamine to a final concentration of 50-100 mM. This will react with any unreacted aldehyde groups.
- **Purification:** Remove the excess linker and byproducts by purifying the conjugated biomolecule using size-exclusion chromatography, dialysis, or another suitable method.





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References

- 1. peg.bocsci.com [peg.bocsci.com]
- 2. peg.bocsci.com [peg.bocsci.com]

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